

Application Notes and Protocols for the Analytical Detection of (S)-2-Acetolactate

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Compound of Interest

(2S)-2-hydroxy-2-methyl-3oxobutanoic acid

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These application notes provide detailed methodologies for the detection and quantification of (S)-2-Acetolactate, a key intermediate in the biosynthesis of branched-chain amino acids. The following protocols are designed for use in research and drug development settings, offering both indirect colorimetric and direct chromatographic approaches.

Method 1: Indirect Colorimetric Quantification of (S)-2-Acetolactate via the Westerfeld Assay

This method relies on the acid-catalyzed decarboxylation of (S)-2-Acetolactate to acetoin, which is then quantified colorimetrically. This assay is suitable for high-throughput screening and enzymatic activity studies of acetolactate synthase (ALS).

Principle

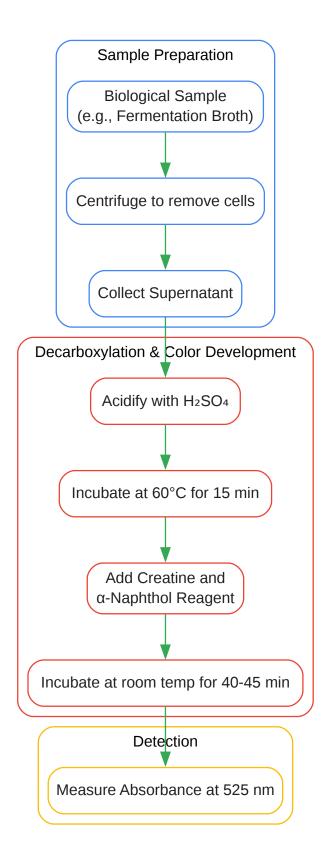
(S)-2-Acetolactate is unstable and readily undergoes decarboxylation in an acidic environment to form acetoin. The acetoin produced is then reacted with creatine and α -naphthol under alkaline conditions to yield a colored complex that can be measured spectrophotometrically at approximately 525 nm. The intensity of the color is directly proportional to the initial concentration of (S)-2-Acetolactate.

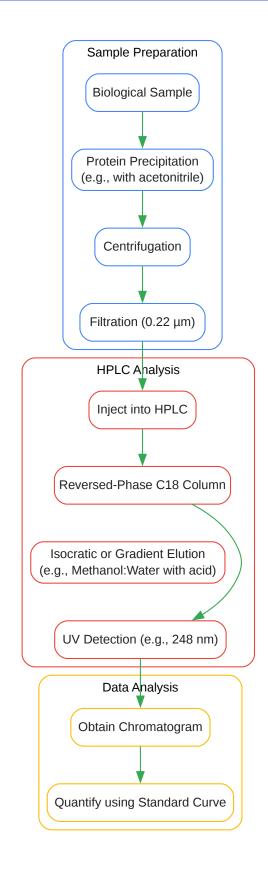




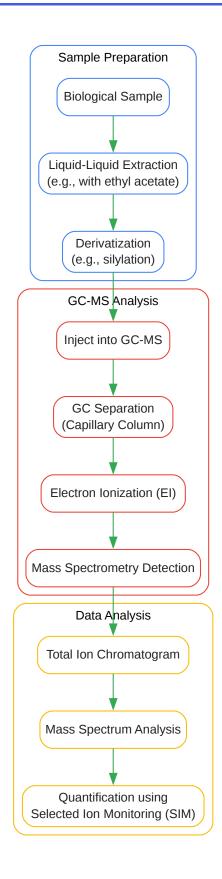
Experimental Workflow











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